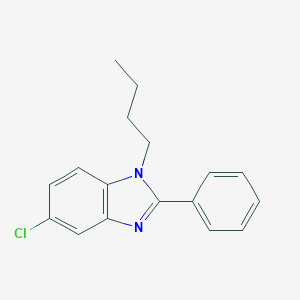
1-butyl-5-chloro-2-phenyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-5-chloro-2-phenyl-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. This compound has been widely studied due to its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
1-Butyl-5-chloro-2-phenyl-1H-benzimidazole has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and viral infections. In pharmacology, it has been studied for its potential pharmacological properties, such as anti-inflammatory, analgesic, and anticonvulsant activities. In biochemistry, it has been investigated for its potential use as a molecular probe for the study of protein-ligand interactions.
Wirkmechanismus
The exact mechanism of action of 1-butyl-5-chloro-2-phenyl-1H-benzimidazole is not fully understood. However, it is believed to exert its pharmacological effects by interacting with specific molecular targets, such as enzymes, receptors, or ion channels. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
1-Butyl-5-chloro-2-phenyl-1H-benzimidazole has been shown to exert a range of biochemical and physiological effects. For example, it has been reported to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, it has been reported to have anticonvulsant activity and to modulate the release of neurotransmitters, such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-butyl-5-chloro-2-phenyl-1H-benzimidazole is its potential as a drug candidate for the treatment of various diseases. It has also been shown to have a range of pharmacological activities, which make it a useful tool for the study of biological systems. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 1-butyl-5-chloro-2-phenyl-1H-benzimidazole. One potential area of research is the development of more efficient synthesis methods for this compound, which could lead to increased availability and lower costs. Another area of research is the investigation of its potential as a drug candidate for the treatment of specific diseases, such as cancer or viral infections. Additionally, further studies are needed to better understand its mechanism of action and its potential as a molecular probe for the study of protein-ligand interactions.
Synthesemethoden
The synthesis of 1-butyl-5-chloro-2-phenyl-1H-benzimidazole involves the reaction of 5-chloro-2-phenyl-1H-benzimidazole with butyl bromide in the presence of a strong base, such as potassium carbonate. The reaction takes place in an organic solvent, such as dimethylformamide, and is typically carried out under reflux conditions. The product is then purified by recrystallization or column chromatography.
Eigenschaften
Produktname |
1-butyl-5-chloro-2-phenyl-1H-benzimidazole |
|---|---|
Molekularformel |
C17H17ClN2 |
Molekulargewicht |
284.8 g/mol |
IUPAC-Name |
1-butyl-5-chloro-2-phenylbenzimidazole |
InChI |
InChI=1S/C17H17ClN2/c1-2-3-11-20-16-10-9-14(18)12-15(16)19-17(20)13-7-5-4-6-8-13/h4-10,12H,2-3,11H2,1H3 |
InChI-Schlüssel |
XEPOXRWTQKJJFJ-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C=C(C=C2)Cl)N=C1C3=CC=CC=C3 |
Kanonische SMILES |
CCCCN1C2=C(C=C(C=C2)Cl)N=C1C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone](/img/structure/B304424.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile](/img/structure/B304427.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone](/img/structure/B304429.png)
![Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B304432.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide](/img/structure/B304433.png)
![3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304435.png)
![3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304436.png)
![Ethyl 1-[1-[4-[3-(4-ethoxycarbonylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate](/img/structure/B304438.png)

![N-(4-bromophenyl)-2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304442.png)
![2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304444.png)
![3-(2,6-Dimethyl-4-morpholinyl)-1-{4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304445.png)